N-(2,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide N-(2,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 872862-19-6
VCID: VC4395194
InChI: InChI=1S/C25H27N3O5/c1-32-17-10-11-20(22(14-17)33-2)26-25(31)24(30)19-15-28(21-9-5-4-8-18(19)21)16-23(29)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16H2,1-2H3,(H,26,31)
SMILES: COC1=CC(=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)OC
Molecular Formula: C25H27N3O5
Molecular Weight: 449.507

N-(2,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

CAS No.: 872862-19-6

Cat. No.: VC4395194

Molecular Formula: C25H27N3O5

Molecular Weight: 449.507

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide - 872862-19-6

Specification

CAS No. 872862-19-6
Molecular Formula C25H27N3O5
Molecular Weight 449.507
IUPAC Name N-(2,4-dimethoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Standard InChI InChI=1S/C25H27N3O5/c1-32-17-10-11-20(22(14-17)33-2)26-25(31)24(30)19-15-28(21-9-5-4-8-18(19)21)16-23(29)27-12-6-3-7-13-27/h4-5,8-11,14-15H,3,6-7,12-13,16H2,1-2H3,(H,26,31)
Standard InChI Key FTYVRRHAYBYASV-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4)OC

Introduction

N-(2,4-dimethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic organic compound belonging to the class of indole derivatives. This compound is characterized by its complex molecular structure, which integrates an indole core, a piperidine moiety, and a 2,4-dimethoxyphenyl group. These structural features make it a candidate for pharmacological applications due to potential interactions with biological targets such as enzymes or receptors.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Indole Core: The indole structure can be synthesized via Fischer indole synthesis or other condensation reactions.

  • Attachment of the Piperidine Moiety: This step involves the alkylation or acylation of the indole nitrogen with a piperidinyl ethyl ketone derivative.

  • Introduction of the Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl acetamide group to the functionalized indole.

Optimization of reaction conditions such as temperature, solvent choice, and catalysts is essential to achieve high yield and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used to confirm the structure and purity of the synthesized compound .

Analytical Data

TechniquePurpose
NMR SpectroscopyConfirms molecular structure
IR SpectroscopyIdentifies functional groups
Mass SpectrometryDetermines molecular weight
X-ray CrystallographyProvides detailed structural information

Challenges in Development

While this compound shows promise, challenges include:

  • Complex Synthesis: Multi-step reactions require precise control and may limit scalability.

  • Limited Biological Data: More studies are needed to validate its pharmacological potential.

  • Stability Issues: Some functional groups may be prone to degradation under physiological conditions.

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